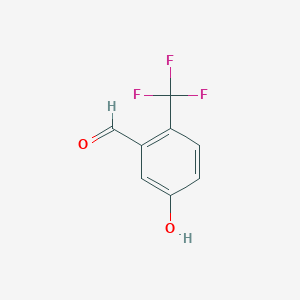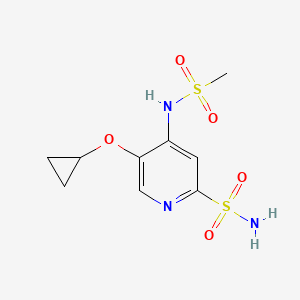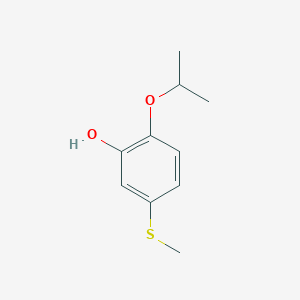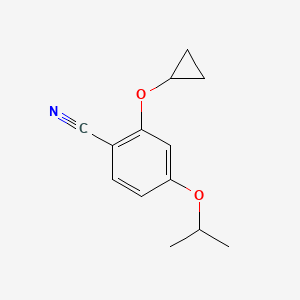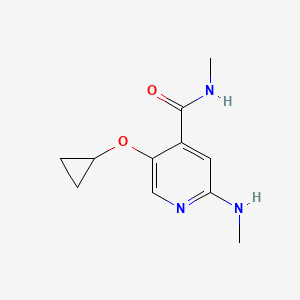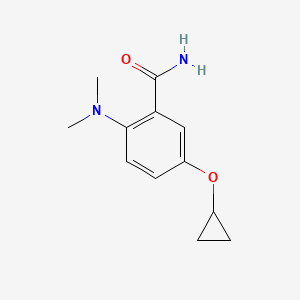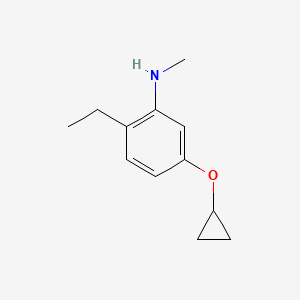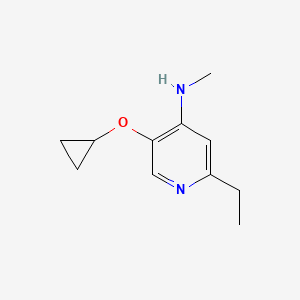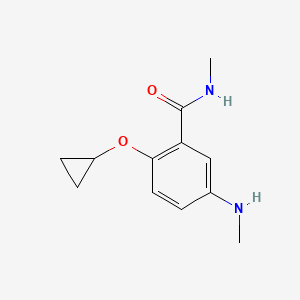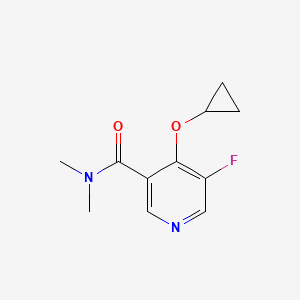
4-Cyclopropoxy-5-fluoro-N,N-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-fluoro-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.234 g/mol . This compound features a cyclopropoxy group, a fluorine atom, and a dimethylated nicotinamide moiety. It is known for its unique structural properties, which include a three-membered cyclopropane ring, a six-membered aromatic ring, and a tertiary amide group .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-5-fluoro-N,N-dimethylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with dimethylamine under appropriate conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Cyclopropanation: The cyclopropoxy group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-5-fluoro-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-fluoro-N,N-dimethylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-fluoro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in bacteria, resulting in their death. Additionally, the compound may interact with cellular membranes, causing membrane destabilization and increased permeability .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-5-fluoro-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-fluoro-N,N-dimethylpicolinamide: Similar in structure but with a picolinamide core instead of a nicotinamide core.
5-Cyclopropyl-2-fluoro-N,N-dimethylnicotinamide: Features a cyclopropyl group instead of a cyclopropoxy group.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Contains chlorine atoms instead of fluorine and cyclopropoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H13FN2O2 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-fluoro-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c1-14(2)11(15)8-5-13-6-9(12)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
PXSUWIGOCAPZPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


